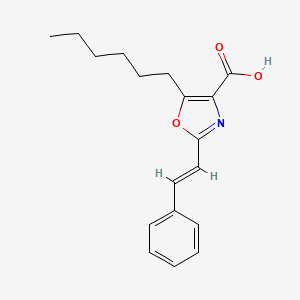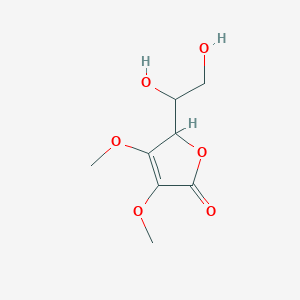
2-(1,2-dihydroxyethyl)-3,4-dimethoxy-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one is a chemical compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furan ring substituted with dihydroxyethyl and dimethoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one can be achieved through various synthetic routes. One common method involves the Maillard reaction, where sugars and amino acids react under controlled conditions to form furanones. The reaction typically requires heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the formation of the furan ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve high-vacuum distillation to isolate the primary products from the reaction mixture. This method helps in preventing secondary reactions and ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the furan ring .
Applications De Recherche Scientifique
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s biological activity makes it a subject of study in various biological assays.
Medicine: Its potential therapeutic properties are explored for drug development.
Mécanisme D'action
The mechanism of action of 5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one involves its interaction with specific molecular targets. The compound’s furan ring and functional groups allow it to participate in various biochemical pathways. For instance, it can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethyl-3(2H)-furanone: Another furanone with similar structural features but different functional groups.
5-(1,2-Dihydroxyethyl)-3(2H)-furanone: A closely related compound with slight variations in its substituents.
Uniqueness
5-(1,2-Dihydroxyethyl)-3,4-dimethoxyfuran-2(5H)-one is unique due to its specific combination of dihydroxyethyl and dimethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
40613-68-1 |
|---|---|
Formule moléculaire |
C8H12O6 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-(1,2-dihydroxyethyl)-3,4-dimethoxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O6/c1-12-6-5(4(10)3-9)14-8(11)7(6)13-2/h4-5,9-10H,3H2,1-2H3 |
Clé InChI |
PLFZSHMRIUGRDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)OC1C(CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



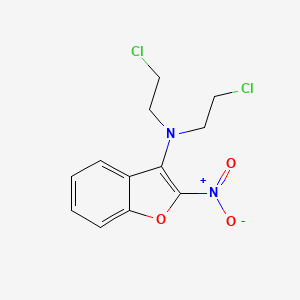
![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
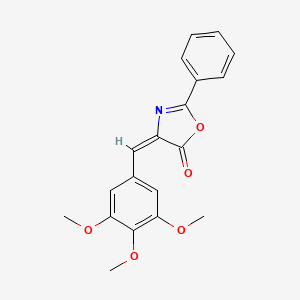

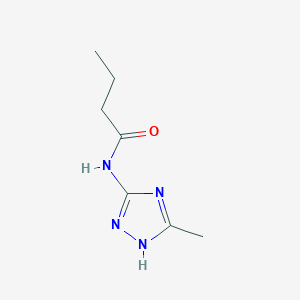


![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
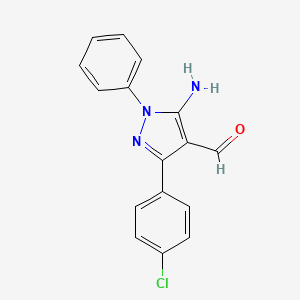
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
